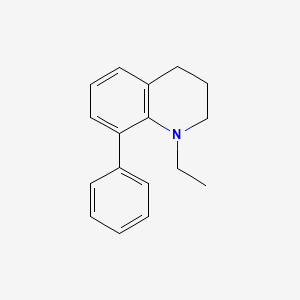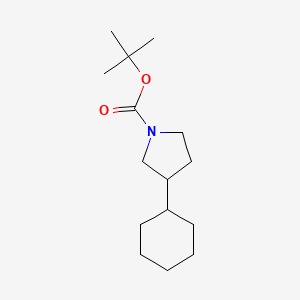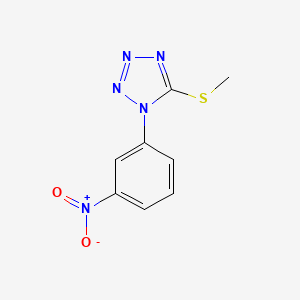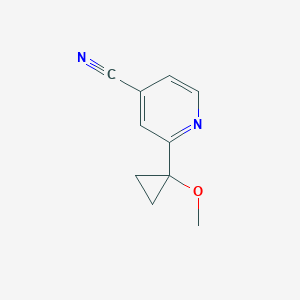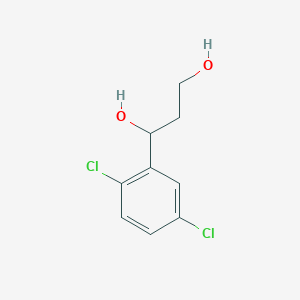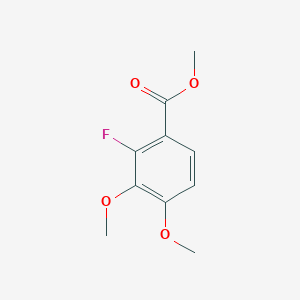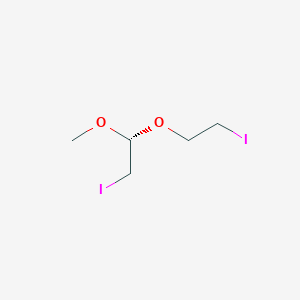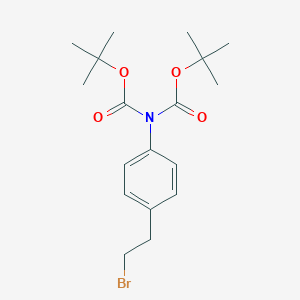
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl imidodicarbonate with 4-(2-bromoethyl)phenyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .
科学研究应用
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate the effects of bromoethyl groups on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of the bromoethyl group with target molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that affect their function. The imidodicarbonate moiety may also play a role in stabilizing the compound and facilitating its interactions with molecular targets .
相似化合物的比较
Di-tert-Butyl (4-(2-bromoethyl)phenyl)imidodicarbonate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound has a similar tert-butyl group but differs in its pyridyl structure.
2,6-Di-tert-butyl-4-Methylphenol: Known for its antioxidant properties, this compound has a similar tert-butyl group but lacks the bromoethyl and imidodicarbonate moieties.
属性
分子式 |
C18H26BrNO4 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-13(8-10-14)11-12-19/h7-10H,11-12H2,1-6H3 |
InChI 键 |
IQYVOMCDQBEZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CCBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



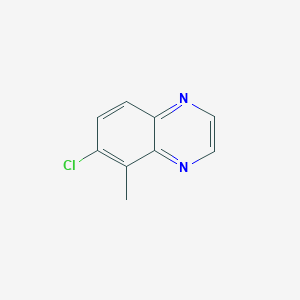

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)


